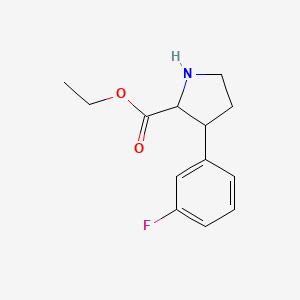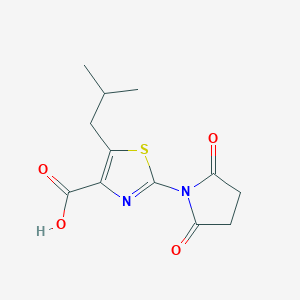
2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid (DTI-C) is a synthetic organic compound belonging to the family of pyrrolidin-2-ones, which are known to have a wide range of applications in the field of medicinal chemistry. DTI-C is a versatile compound with a wide range of potential applications, including as an enzyme inhibitor, a drug-targeting molecule, and a therapeutic agent. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Predictions
- A study reported the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The biological activity of these compounds was predicted using PASS, indicating potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
- Research on heterocyclic compounds, including those derived from pyrrolidine-2-carboxylic acids, showed variable antimicrobial activity against bacteria and fungi. These findings underline the potential of such derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antioxidant Activity
- A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. Some compounds showed potent antioxidant activity, surpassing known antioxidants like ascorbic acid, suggesting their potential use in oxidative stress-related conditions (Tumosienė et al., 2019).
Antiallergic and Antimycobacterial Activities
- Compounds with structures incorporating pyrrolidine and related heterocycles have demonstrated significant antiallergic and antimycobacterial activities in various studies. These activities suggest the therapeutic potential of such compounds in treating allergies and tuberculosis (Nohara et al., 1985), (Gezginci, Martin, & Franzblau, 1998).
Functionalization Reactions and Scaffold Utilization
- Studies have also explored the functionalization reactions of pyrrolidine derivatives and their use as scaffolds for developing highly functionalized heterocycles. These compounds hold promise for various pharmaceutical applications, including as inhibitors and antimicrobial agents (Kang, Richers, Sawicki, & Seidel, 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used to modify proteins, such as monoclonal antibodies .
Mode of Action
It is suggested that it may inhibit calcium currents mediated by cav 12 (L-type) channels . This could result in changes to cellular functions, such as signal transduction and neurotransmitter release.
Biochemical Pathways
Therefore, the inhibition of these channels could potentially affect these pathways .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-6(2)5-7-10(11(17)18)13-12(19-7)14-8(15)3-4-9(14)16/h6H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLUHEDPONZDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)
![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

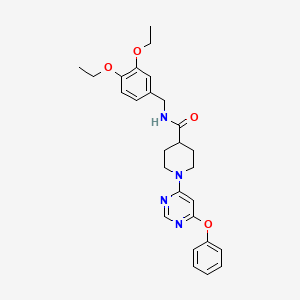


![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)

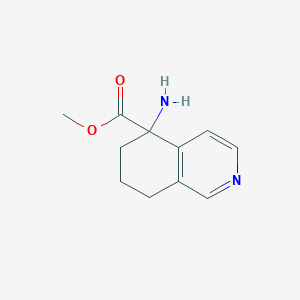
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2768877.png)
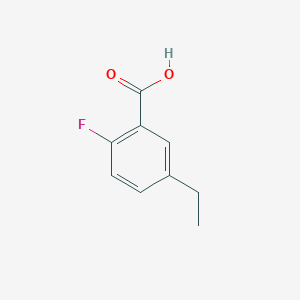
![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)
